molecular formula C13H10FNO B167634 2-fluoro-N-phenylbenzamide CAS No. 1747-80-4

2-fluoro-N-phenylbenzamide

Cat. No. B167634
CAS RN: 1747-80-4
M. Wt: 215.22 g/mol
InChI Key: LFYRRNCQLJGEGP-UHFFFAOYSA-N
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Description

2-fluoro-N-phenylbenzamide is a chemical compound with the molecular formula C13H10FNO . It is a member of the benzamide family, which are organic compounds containing a carboxamide substituent attached to a benzene ring .


Synthesis Analysis

The synthesis of 2-fluoro-N,N-diphenylbenzamide, a related compound, has been reported in the literature . The compound was synthesized from diphenylamine using 2-fluoro benzoyl chloride as a side chain . The single crystals were successfully developed by a slow evaporation method using ethyl acetate as a solvent at room temperature .


Molecular Structure Analysis

The molecular structure of 2-fluoro-N-phenylbenzamide consists of a benzene ring attached to an amide group and a fluorine atom . The compound has a molecular weight of 215.22300 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 215.22300 . The synthesized compound has a fragmented ion peak (m/z = 291) as confirmed by gas-chromatographic mass spectrometry investigation . The lower cut-off wavelength of the compound is found to be 240 nm, and the experimental and theoretical optical band gap was calculated as 3.21 and 3.1083 eV, respectively .

Scientific Research Applications

Summary of the Application

2-fluoro-N,N-diphenylbenzamide (2FNNDPBA), a natural nonlinear optical (NLO) single crystal, was synthesized for its opto-electrical properties .

Methods of Application or Experimental Procedures

The compound was synthesized from diphenylamine using 2-fluoro benzoyl chloride as a side chain . Single crystals were developed by a slow evaporation method using ethyl acetate as a solvent at room temperature . The synthesized compound was confirmed by gas-chromatographic mass spectrometry analysis .

Results or Outcomes

The compound showed excellent NLO activity . The second harmonic generation (SHG) efficiency was 2.22 times that of standard potassium dihydrogen phosphate . The laser damage threshold of the crystals was found to be 1.18 GW·cm−2 .

2. Fluorescent Probes

Summary of the Application

Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in biomedical, environmental monitoring, and food safety . 2-fluoro-N-phenylbenzamide could potentially be used as a fluorescent probe, although the specific details are not provided in the source .

Methods of Application or Experimental Procedures

The design of fluorescent probes requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .

Results or Outcomes

The paper discusses the design, synthesis, and characterization of fluorescent probes, explores new design and development trends of fluorescent probes in various fields .

Future Directions

The compound 2-fluoro-N,N-diphenylbenzamide has been studied for its opto-electrical properties . It shows promise in the field of nonlinear optics, with a second harmonic generation (SHG) efficiency 2.22 times that of standard potassium dihydrogen phosphate . This suggests potential future applications in the field of optoelectronics.

properties

IUPAC Name

2-fluoro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYRRNCQLJGEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938548
Record name 2-Fluoro-N-phenylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-phenylbenzamide

CAS RN

1747-80-4
Record name NSC51889
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51889
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluoro-N-phenylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
P Mocilac, IA Osman, JF Gallagher - CrystEngComm, 2016 - pubs.rsc.org
… 23-F 2 resembles 2-fluoro-N-phenylbenzamide (QITTET 10 in space group P2 1 with similar unit cell parameters ≤5%) and also 3-fluoro-N-(3-fluorophenyl)benzamide molecule (…
Number of citations: 17 pubs.rsc.org
T Olszewska, J Chojnacki, B Wicher… - Journal of Fluorine …, 2016 - Elsevier
… Fluorine atom present in ortho position in our base structure of 2-fluoro-N-phenylbenzamide (I) … As reported by Chopra and Row, the structure of 2-fluoro-N-phenylbenzamide (I) lacking …
Number of citations: 1 www.sciencedirect.com
D Kumari, S Hebbar, N Suryaprakash - Chemical Physics Letters, 2012 - Elsevier
… Chemical structures of 2-fluorobenzamide (1), 2-fluoro-N-(2-fluorophenyl)benzamide (2) and 2-fluoro-N-phenylbenzamide (3). Expanded NH regions of 1 H spectrum of respective …
Number of citations: 21 www.sciencedirect.com
K Kobayashi, T Komatsu, Y Yokoi… - Helvetica Chimica …, 2011 - Wiley Online Library
… of 6-chloro-3,4-dihydro-1,3-diphenyl-4-thioxobenzoquinazolin-2(1H)-one (3n) by reacting the amide anion intermediate generated from 4-chloro-2-fluoro-N-phenylbenzamide (2d) with …
Number of citations: 3 onlinelibrary.wiley.com
P Panini, D Chopra - CrystEngComm, 2012 - pubs.rsc.org
Trifluoromethylated benzanilides, containing C(sp3)–F bonds, have been synthesized and their crystal and molecular structures have been investigated to highlight the significance of …
Number of citations: 65 pubs.rsc.org
RC Krupa - 2023 - researchrepository.wvu.edu
In recent years, transition metal-mediated decarbonylation reactions have emerged as an alternative to conventional cross-coupling methods due to the advantages associated with the …
Number of citations: 0 researchrepository.wvu.edu
D Chopra, TNG Row - CrystEngComm, 2008 - pubs.rsc.org
A series of mono- and difluorinated benzanilides have been synthesized and characterized to unravel the importance of interactions involving organic fluorine. The effect of fluorine …
Number of citations: 122 pubs.rsc.org
DM Klug, L Tschiegg, R Diaz… - Journal of medicinal …, 2019 - ACS Publications
Human African trypanosomiasis (HAT) is a neglected tropical disease caused by infection with either of two subspecies of the parasite Trypanosoma brucei. Due to a lack of economic …
Number of citations: 10 pubs.acs.org
NG Nørager, K Juhl - Synthesis, 2010 - thieme-connect.com
A versatile domino reaction that can be used for the synthesis of bicyclic benzo-or pyridyl-fused lactam and sultam derivatives is presented, enabling rapid synthesis of a variety of …
Number of citations: 5 www.thieme-connect.com
A Foris - researchgate.net
Chemical shifts of protons attached to nitrogen can occur virtually anywhere in solution-sate 1H NMR spectra. Shifts have been reported from negative singledigit to positive high-teen …
Number of citations: 2 www.researchgate.net

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